5-Hydroxyxanthotoxin

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-hydroxylaminoisoxazole derivatives, which are structurally related to 5-Hydroxyxanthotoxin, has been achieved through heterocyclization reactions. These reactions involve the treatment of unsaturated esters with tetranitromethane in the presence of triethylamine, followed by the reduction of the resulting 5-nitroisoxazoles using SnCl2 and THF. This method has proven to be versatile and has led to the creation of novel compounds with adamantane moieties .

Molecular Structure Analysis

The molecular structure of these isoxazole derivatives is significant in their biological activity. The structure-activity relationship (SAR) studies have shown that the hydrophobicity of the molecule, particularly the substituent attached to the carbonyl of the hydroxamate, is a primary factor influencing the inhibitory potency against 5-lipoxygenase. The SAR also indicates that the presence of an alkyl group on the hydroxamate nitrogen, electron-withdrawing substituents, and conjugation to an aromatic system enhance inhibitory activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been optimized for efficiency and regioselectivity. The preparation of 5-hydroxy-2-isoxazolines, which are key intermediates, allows for the further synthesis of isoxazoles, beta-lactams, and gamma-amino alcohols. These intermediates are crucial as they are embedded in the skeletons of various bioactive natural products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized isoxazole derivatives have been evaluated through their antioxidative activity, inhibition of lipoxygenases, and impact on rat liver mitochondria. The compounds exhibit moderate antiradical activity and strong inhibition of soybean lipoxygenase. They also inhibit Fe(2+)- and Fe(3+)-induced lipid peroxidation in rat brain cortex homogenate. Importantly, these derivatives enhance the phosphorylating respiratory activity of mitochondria without exhibiting toxicity towards primary cultures of rat cortex neurons .

Biological Evaluation and Case Studies

The biological evaluation of these hydroxamic acid derivatives has revealed differential effects on various enzymes such as 5-lipoxygenase, 12-lipoxygenase, and cyclooxygenase from neutrophils. The structure-activity relationship suggests that it is possible to design molecules that specifically inhibit one or more of these enzymes. Some of these compounds have been tested in vivo and have shown potent activity in models of systemic anaphylaxis mediated by leukotrienes and in models of arachidonic acid-induced inflammation .

Aplicaciones Científicas De Investigación

Plant Defense Mechanisms

5-Hydroxyxanthotoxin, as a secondary metabolite, has been extensively studied in the context of plant defense mechanisms. In the Gramineae family, similar hydroxamic acids play a critical role in defending cereals against various pests, diseases, and in allelopathic effects. These compounds are also involved in the detoxification of herbicides (Niemeyer, 1988).

Pharmacological Research

In the realm of pharmacological research, compounds with similar structures or functional groups to 5-Hydroxyxanthotoxin have been studied for their potential therapeutic applications. For instance, the discovery and development of fluoxetine, a selective serotonin-reuptake inhibitor, was based on the hypothesis of enhancing serotonin neurotransmission, which shares a functional group (hydroxy) with 5-Hydroxyxanthotoxin (Wong, Perry, & Bymaster, 2005).

Anti-inflammatory Applications

There is research exploring the anti-inflammatory potential of compounds structurally related to 5-Hydroxyxanthotoxin. For instance, hydroxamic acids, which share structural similarities, have shown dual inhibitory properties on cyclooxygenase and 5-lipoxygenase, indicating potential for topical anti-inflammatory treatment in skin disorders (Hamer et al., 1996).

Cardiovascular Effects

The cardiovascular effects of similar compounds have also been explored. For example, 5‐hydroxymethylfurfural, which shares the hydroxyl functional group with 5-Hydroxyxanthotoxin, has shown cardioprotective effects mediated by inhibition of L‐type Ca2+ currents, indicating potential therapeutic applications in cardiovascular diseases (Wölkart et al., 2017).

Neurological Research

Compounds like 5-Hydroxyxanthotoxin have been used to study their effects on neurotransmitters like serotonin (5-HT) in various neurological and psychiatric disorders. For example, the effects of serotoninergic drugs have been analyzed in behavioral paradigms to understand their impact on anxiety and depression (Rodgers, Perrault, Sanger, & Griebel, 1997).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Direcciones Futuras

While there are no explicit future directions mentioned in the retrieved sources, it is noted that 5-Hydroxyxanthotoxin is involved in the early iron deficiency response, possibly through an IDE1-like mediated pathway . This suggests potential areas of future research in understanding the role of 5-Hydroxyxanthotoxin in plant physiology and its potential applications in agriculture.

Mecanismo De Acción

Target of Action

5-Hydroxyxanthotoxin, also known as 5-Hydroxy-8-methoxypsoralen, is a metabolite of Xanthotoxin . Its primary target is Cytochrome P450 (CYP) . CYP is a large and diverse group of enzymes that catalyze the oxidation of organic substances. They play a crucial role in drug metabolism and bioactivation .

Mode of Action

5-Hydroxyxanthotoxin acts as a potent tricyclic furocoumarin suicide inhibitor of CYP . This means it binds to CYP and inhibits its activity, leading to changes in the metabolism of various substances within the body .

Result of Action

The inhibition of CYP by 5-Hydroxyxanthotoxin can lead to changes in the metabolism of various substances within the body. This can have a range of effects at the molecular and cellular level, depending on the specific substances affected. For example, Xanthotoxin is used to treat conditions like psoriasis, eczema, vitiligo, and some cutaneous lymphomas, often in conjunction with exposure to sunlight . It’s possible that 5-Hydroxyxanthotoxin may have similar applications, but more research is needed to confirm this.

Propiedades

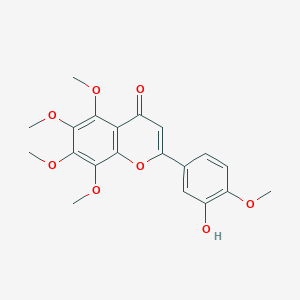

IUPAC Name |

4-hydroxy-9-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c1-15-12-10-7(4-5-16-10)9(14)6-2-3-8(13)17-11(6)12/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFCGZWOHNGDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419640 | |

| Record name | 5-Hydroxyxanthotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxyxanthotoxin | |

CAS RN |

7471-73-0 | |

| Record name | 5-Hydroxy-8-methoxypsoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7471-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 401277 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC401277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxyxanthotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-Hydroxyxanthotoxin in the biosynthesis of isopimpinellin?

A1: 5-Hydroxyxanthotoxin serves as a direct precursor to isopimpinellin in a biosynthetic pathway present in certain plants like Ruta graveolens (common rue). Research has shown that specific enzymes called O-methyltransferases present in Ruta graveolens cell extracts can catalyze the methylation of 5-Hydroxyxanthotoxin, ultimately yielding isopimpinellin []. This suggests that 5-Hydroxyxanthotoxin represents a key intermediate step in the formation of isopimpinellin within these plant systems.

Q2: Does the plant favor the 5-Hydroxyxanthotoxin pathway for isopimpinellin production?

A2: While 5-Hydroxyxanthotoxin can be directly converted to isopimpinellin, studies using labeled precursors in Heracleum lanatum (Masterwort) and Ruta graveolens cell cultures suggest that the pathway may not be the primary route []. Xanthotoxin, not 5-Hydroxyxanthotoxin, appears to be a more efficient precursor to isopimpinellin in these systems. Researchers hypothesize that this preference stems from a faster rate of xanthotoxin hydroxylation compared to the utilization of bergapten, another precursor, in the same pathway [].

Q3: Has 5-Hydroxyxanthotoxin been isolated from any natural sources?

A3: Yes, 5-Hydroxyxanthotoxin has been identified in the roots of Angelica dahurica cv. Qibaizhi, a plant used in traditional Chinese medicine []. This finding highlights the presence of this compound in natural sources and suggests its potential relevance in the context of traditional medicine practices.

Q4: How does elicitor treatment impact the enzymes involved in isopimpinellin biosynthesis?

A4: Elicitor treatment of parsley (Petroselinum crispum) cell cultures stimulates the activity of S-adenosyl-ʟ-methionine: xanthotoxol O-methyltransferase, the enzyme responsible for converting xanthotoxol to xanthotoxin []. This activity increase precedes the accumulation of xanthotoxin in the cell culture. As xanthotoxin is the preferred precursor to isopimpinellin, the elicitor indirectly impacts isopimpinellin production by boosting the levels of its precursor. This finding suggests a regulated enzymatic response to external stimuli in the biosynthesis of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

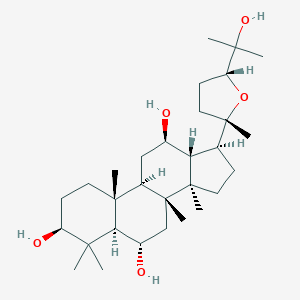

![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)

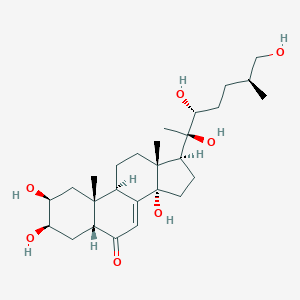

![(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B149823.png)

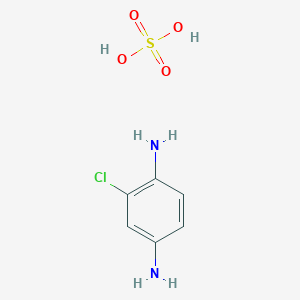

![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)